N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Overview
Description
N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine: is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings. The compound also features diethylamine and ethane-1,2-diamine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole intermediate is then alkylated using diethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated benzothiazole with ethane-1,2-diamine under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the amine groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced benzothiazole or amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in organic synthesis.
Biology
The compound has potential applications in biological research as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence. It can be used to study cellular processes and molecular interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole ring is a common pharmacophore in drug design.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the amine groups can form hydrogen bonds with proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-N’-(benzothiazol-2-yl)ethane-1,2-diamine: Lacks the methyl group on the benzothiazole ring.
N,N-diethyl-N’-(6-chloro-1,3-benzothiazol-2-yl)ethane-1,2-diamine: Contains a chlorine atom instead of a methyl group.
N,N-diethyl-N’-(6-methyl-1,3-benzoxazol-2-yl)ethane-1,2-diamine: Has an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Uniqueness
The presence of the methyl group on the benzothiazole ring in N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine can influence its electronic properties and steric interactions, potentially enhancing its reactivity and binding affinity in various applications. This structural feature distinguishes it from other similar compounds and can lead to unique chemical and biological activities.
Properties
IUPAC Name |
N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAYQWBTWYCBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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